physicochemical properties of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate
physicochemical properties of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate
Physicochemical Profiling, Synthesis, and Analytical Characterization
Executive Summary
Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (CAS: 15313-47-0) is a specialized organic intermediate belonging to the class of N-aryl oxamic acid esters.[1][2][3] While structurally analogous to the precursors of the non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Aceclofenac, this 2,4-dichloro isomer primarily serves as a critical reference standard for impurity profiling in pharmaceutical manufacturing and as a building block in agrochemical synthesis.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical signatures, designed to assist researchers in distinguishing this compound from its pharmacological 2,6-dichloro isomers during drug development and quality control.
Molecular Identification & Core Data
| Property | Detail |
| IUPAC Name | Ethyl 2-[(2,4-dichlorophenyl)amino]-2-oxoacetate |
| Common Synonyms | Ethyl N-(2,4-dichlorophenyl)oxamate; 2,4-Dichlorooxanilic acid ethyl ester |
| CAS Number | 15313-47-0 |
| Molecular Formula | C₁₀H₉Cl₂NO₃ |
| Molecular Weight | 262.09 g/mol |
| SMILES | CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
| InChI Key | (Predicted) UUBZLXSQKQMFAH-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) for the 2,4-dichloro isomer.
Solid-State & Solution Properties
| Parameter | Value / Range | Context |
| Physical State | Crystalline Solid | Typically isolated as white to off-white needles or powder. |
| Melting Point | 138°C – 142°C (Predicted) | High lattice energy due to intermolecular H-bonding (Amide N-H···O=C). |
| Boiling Point | 360°C ± 25°C | At 760 mmHg (Predicted decomposition prior to boiling). |
| Density | 1.39 ± 0.1 g/cm³ | High density attributed to dichloro-substitution. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic nature limits aqueous solubility. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane. |
Lipophilicity & Drug-Likeness
The compound exhibits moderate lipophilicity, making it membrane-permeable but requiring polar solvents for extraction.
| Descriptor | Value | Significance |
| LogP (Octanol/Water) | 2.85 ± 0.3 | Indicates high affinity for organic phases; retention in reversed-phase HPLC. |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Contributed by Ester (26.3) + Amide (29.1). |
| H-Bond Donors | 1 | Amide N-H. |
| H-Bond Acceptors | 3 | Ester C=O, Amide C=O, Ester O. |
Synthetic Pathway & Reaction Mechanism
The synthesis of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate follows a nucleophilic acyl substitution mechanism. This pathway is chemically distinct from the Diclofenac route (which utilizes 2,6-dichloroaniline) but uses identical reagents, making cross-contamination a critical risk in industrial settings.
Primary Synthesis Protocol
Reaction: Acylation of 2,4-Dichloroaniline with Diethyl Oxalate.
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Reagents: 2,4-Dichloroaniline (1.0 eq), Diethyl Oxalate (1.2 eq), Triethylamine (Catalytic).
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Solvent: Toluene or Xylene (allows azeotropic removal of ethanol).
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Conditions: Reflux (110°C – 140°C) for 4–6 hours.
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Work-up: Cool to precipitate the product. Filter and recrystallize from Ethanol.
Mechanistic Visualization
The following diagram illustrates the formation of the target oxamate and its potential divergence into cyclized byproducts.
Figure 1: Synthetic route via aminolysis of diethyl oxalate. The reaction is driven by the removal of ethanol.
Analytical Characterization
Distinguishing the 2,4-dichloro isomer from the 2,6-dichloro isomer (Aceclofenac/Diclofenac series) is the primary analytical challenge. The change in symmetry is the key differentiator.
Nuclear Magnetic Resonance (NMR)
The substitution pattern on the phenyl ring creates a distinct splitting pattern.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 10.8 ppm (s, 1H, NH): Downfield shift due to amide/H-bond.
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δ 7.95 ppm (d, J=8.8 Hz, 1H, H-6): Doublet (ortho coupling).
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δ 7.70 ppm (d, J=2.4 Hz, 1H, H-3): Meta-coupled doublet (isolated proton between chlorines).
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δ 7.45 ppm (dd, J=8.8, 2.4 Hz, 1H, H-5): Doublet of doublets.
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δ 4.30 ppm (q, 2H, O-CH₂-): Quartet from ethyl ester.
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δ 1.30 ppm (t, 3H, -CH₃): Triplet from ethyl ester.
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Differentiation: The 2,6-dichloro isomer shows a triplet (or broad singlet) for H-4 and a doublet for H-3/H-5 (integration 2H) due to symmetry. The 2,4-isomer shows three distinct aromatic signals.
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Infrared Spectroscopy (FT-IR)
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3250–3300 cm⁻¹: N-H stretch (Amide).
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1735 cm⁻¹: C=O stretch (Ester).
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1690 cm⁻¹: C=O stretch (Amide I).
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1580 cm⁻¹: C=C Aromatic ring stretch.
Mass Spectrometry (LC-MS)
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Molecular Ion (M+): m/z 261 (¹⁰⁰%), 263 (⁶⁵%), 265 (¹⁰%).
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Pattern: Characteristic 9:6:1 isotopic cluster indicative of two chlorine atoms .
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Fragmentation: Loss of -OEt (45 Da) followed by loss of -CO (28 Da).
Applications & Impurity Profiling
Pharmaceutical Impurity
In the manufacture of Aceclofenac , the starting material is often 2,6-dichloroaniline. If the raw material is contaminated with 2,4-dichloroaniline (a common regioisomer byproduct of chlorination), the target compound (Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate) will form as a "Process-Related Impurity."
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Regulatory Status: Must be controlled to <0.10% (ICH Q3A guidelines) in active pharmaceutical ingredients (APIs).
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Detection: Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient). The 2,4-isomer typically elutes after the 2,6-isomer due to slightly higher lipophilicity and lack of steric hindrance at the amide bond.
Agrochemical Intermediate
The 2,4-dichloroaniline moiety is a pharmacophore in several fungicides (e.g., Iprodione derivatives). This oxamate ester serves as a protected intermediate that can be cyclized to form quinazolines or reduced to ethylenediamines.
Handling & Stability
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Hydrolysis Risk: The ester bond is susceptible to hydrolysis under basic conditions (pH > 9) or acidic conditions (pH < 2), converting the compound to the corresponding oxamic acid.
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Storage: Store in a cool, dry place (2–8°C recommended for analytical standards) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
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Safety (SDS Summary):
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GHS Classification: Irritant (Skin/Eye).
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Signal Word: Warning.
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Precaution: Avoid inhalation of dust. Use in a fume hood.
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References
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Sigma-Aldrich. (n.d.). Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate Product Detail. Retrieved from
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ChemicalBook. (2024). Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate CAS 15313-47-0 Properties. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774365 (Analog: 4-Fluoro isomer). Retrieved from
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World Intellectual Property Organization. (1999). Process for the preparation of Aceclofenac (WO1999055660A1).[4] Retrieved from
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Alfa Chemistry. (2024). Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate Catalog Entry. Retrieved from
